N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a complex structure with an indole ring substituted with a bromine atom and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide typically involves a multi-step process:
Formation of 4-bromo-1H-indole: This can be achieved through the bromination of indole using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Acetylation of 4-bromo-1H-indole: The 4-bromo-1H-indole is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 4-bromo-1-acetylindole.
Coupling with 4-acetylphenylamine: The final step involves coupling 4-bromo-1-acetylindole with 4-acetylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products
Substitution: Formation of substituted indoles.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of amines and carboxylic acids.
Scientific Research Applications
Chemistry
N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution patterns on the indole ring, which is valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of indole derivatives on biological systems. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
The compound’s potential medicinal applications are of particular interest. Indole derivatives have been investigated for their role in modulating biological pathways and as potential therapeutic agents for various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
N-(4-acetylphenyl)-2-(4-fluoro-1H-indol-1-yl)acetamide: Contains a fluorine atom, which can significantly impact its electronic properties and biological activity.
Uniqueness
N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide is unique due to the presence of the bromine atom on the indole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C18H15BrN2O2 |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(4-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C18H15BrN2O2/c1-12(22)13-5-7-14(8-6-13)20-18(23)11-21-10-9-15-16(19)3-2-4-17(15)21/h2-10H,11H2,1H3,(H,20,23) |
InChI Key |
OMXIGCMWWFGLLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
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